molecular formula C5H12N8O2 B8673199 Melamine-urea-formaldehyde CAS No. 25036-13-9

Melamine-urea-formaldehyde

Cat. No. B8673199
CAS RN: 25036-13-9
M. Wt: 216.20 g/mol
InChI Key: HANVTCGOAROXMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04087581

Procedure details

A urea-formaldehyde-melamine prepolymer solution is prepared from 165 grams of 37% aqueous formaldehyde, 45 grams of water, 89 grams of urea and 1 gram of melamine, adjusted to pH 9.3 and heated for 1 hour at 65° C. One-hundred seventy grams of this prepolymer solution are emulsified in a solution of six grams of Tetronic 1502 dissolved in one-hundred grams of xylene, and 0.06 milliequivalents of sulfur dioxide (about 4 normal in xylene solution) is added, resulting in an exothermic reaction. After stirring for 1 hour, the solvent dispersion has little or no precipitate. Without any preliminary phase separation, the product is mixed with water to give about 16% total solids, and this "aqueous redispersion" is steam distilled under high-shear agitation to yield a product free of of residual xylene, closely resembling that described in Example 1. A paper coating prepared as described in Example 1 has a scatter coefficient of about 4,000 cm2 /gram.
Quantity
165 g
Type
reactant
Reaction Step One
Name
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
solvent
Reaction Step One
[Compound]
Name
prepolymer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C=O.[NH2:3][C:4]([NH2:6])=[O:5].[N:7]1[C:14]([NH2:15])=[N:13][C:11]([NH2:12])=[N:10][C:8]=1[NH2:9].S(=O)=O>C1(C)C(C)=CC=CC=1.O>[CH2:4]=[O:5].[NH2:3][C:4]([NH2:6])=[O:5].[N:7]1[C:14]([NH2:15])=[N:13][C:11]([NH2:12])=[N:10][C:8]=1[NH2:9] |f:6.7.8|

Inputs

Step One
Name
Quantity
165 g
Type
reactant
Smiles
C=O
Name
Quantity
89 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
45 g
Type
solvent
Smiles
O
Step Two
Name
prepolymer solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting in an exothermic reaction
CUSTOM
Type
CUSTOM
Details
Without any preliminary phase separation
ADDITION
Type
ADDITION
Details
the product is mixed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=O.NC(=O)N.N1=C(N)N=C(N)N=C1N
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.